3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazolopyridazine core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of fluorine atoms and sulfur in its structure can impart unique chemical and biological properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the 4-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazolopyridazine core with 4-fluorobenzylthiol.
Final Functionalization: The 4-fluorophenyl group can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the 4-fluorobenzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using common reducing agents like hydrogen gas over palladium or iron powder in acidic conditions.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions or with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.
Biology
In biological research, 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine may be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets, such as enzymes or receptors, can be studied to develop new drugs or therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or electronic characteristics. It could also be used in the production of specialty chemicals or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorine atoms can enhance binding affinity and specificity, while the sulfur atom can participate in redox reactions or form covalent bonds with biological targets. The triazolopyridazine core can provide a rigid scaffold that positions functional groups in an optimal orientation for interaction with the target.
Comparison with Similar Compounds
Similar Compounds
3-((4-Fluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine: This compound shares the 4-fluorobenzylthio group but has a different aromatic substitution pattern.
6-(4-Fluorophenyl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine: Similar core structure with a methylthio group instead of a 4-fluorobenzylthio group.
3-(Benzylthio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but lacks the fluorine atom on the benzyl group.
Uniqueness
The presence of two fluorine atoms and a sulfur atom in 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine makes it unique compared to its analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4S/c19-14-5-1-12(2-6-14)11-25-18-22-21-17-10-9-16(23-24(17)18)13-3-7-15(20)8-4-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIUTGUOQVUFEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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